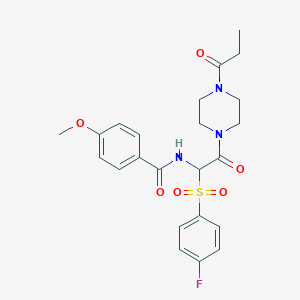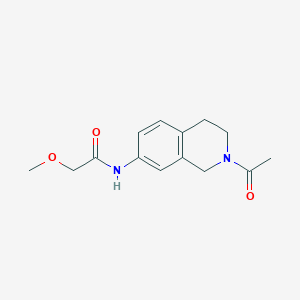
N-(1-((4-fluorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-((4-fluorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H26FN3O6S and its molecular weight is 491.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging Agents Development
N-(1-((4-fluorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methoxybenzamide derivatives have been explored for their potential as imaging agents, particularly in positron emission tomography (PET) studies focusing on the serotonin (5-HT) receptors. For instance, derivatives like [18F]MPPF have been identified for their high selectivity to serotonin (5-HT(1A)) receptors in humans, enabling the quantitative imaging of these receptors in the brain. Such compounds facilitate the clinical evaluation of serotonin receptors without the necessity for metabolite analysis or arterial sampling, offering a simpler and less invasive approach to studying neurotransmission and receptor density (Passchier et al., 2001; Plenevaux et al., 2000).
Synthesis and Chemical Studies
The synthesis and chemical modification of this compound and its analogs have been a subject of research, aiming to improve their yield, purity, and specific activity. For example, Hayashi et al. (2012) developed an efficient method for the high-yield automated synthesis of these compounds, highlighting their significance in the preparation of radiopharmaceuticals with high radiochemical purity and specific activity for PET imaging (Hayashi et al., 2012).
Biological Applications
Aside from imaging, there's an interest in exploring the biological applications of these compounds, such as their antimicrobial activities and potential as proton exchange membranes in fuel cells. For instance, the synthesis of related molecules has shown significant anti-Mycobacterium smegmatis activity, suggesting a potential avenue for developing new antimicrobial agents (Yolal et al., 2012). Additionally, derivatives have been utilized in the synthesis of sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications, demonstrating the versatility of these compounds beyond pharmaceutical uses (Kim et al., 2008).
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O6S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(34(31,32)19-10-6-17(24)7-11-19)25-21(29)16-4-8-18(33-2)9-5-16/h4-11,22H,3,12-15H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGPEYTWFSYYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2406756.png)

![2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2406759.png)


![(Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide](/img/structure/B2406765.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2406767.png)
![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406769.png)
![3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2406770.png)


![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)